molecular formula C16H20N2O2 B4299688 2-{[6-(2-CYANOETHOXY)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]OXY}ETHYL CYANIDE

2-{[6-(2-CYANOETHOXY)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]OXY}ETHYL CYANIDE

Cat. No.: B4299688
M. Wt: 272.34 g/mol
InChI Key: XUZCIAXFEJKYDA-UHFFFAOYSA-N
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Description

3,3’-[(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile is an organic compound characterized by its unique structure, which includes a diynyl linkage and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile typically involves the reaction of 2,7-dimethylocta-3,5-diyne-2,7-diol with appropriate nitrile-containing reagents. One common method involves the use of vinyl bromide and 3-methyl butynol . The reaction conditions often require the presence of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alkanes.

    Substitution: Various substituted nitriles or alcohols.

Scientific Research Applications

3,3’-[(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile involves its interaction with molecular targets through its nitrile and diynyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved may include nucleophilic addition and substitution reactions, which can alter the activity of biological molecules or materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile is unique due to its combination of diynyl and nitrile groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

3-[7-(2-cyanoethoxy)-2,7-dimethylocta-3,5-diyn-2-yl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-15(2,19-13-7-11-17)9-5-6-10-16(3,4)20-14-8-12-18/h7-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZCIAXFEJKYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC#CC(C)(C)OCCC#N)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[6-(2-CYANOETHOXY)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]OXY}ETHYL CYANIDE
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2-{[6-(2-CYANOETHOXY)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]OXY}ETHYL CYANIDE
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2-{[6-(2-CYANOETHOXY)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]OXY}ETHYL CYANIDE
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2-{[6-(2-CYANOETHOXY)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]OXY}ETHYL CYANIDE
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2-{[6-(2-CYANOETHOXY)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]OXY}ETHYL CYANIDE
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2-{[6-(2-CYANOETHOXY)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]OXY}ETHYL CYANIDE

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